3-Iodo-5-nitropyridin-4-ol
Overview
Description
3-Iodo-5-nitropyridin-4-ol is a chemical compound with the molecular formula C5H3IN2O3 and a molecular weight of 266.00 g/mol . It is a halogenated heterocyclic compound, specifically a nitropyridine derivative, characterized by the presence of iodine and nitro groups on a pyridine ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
The synthesis of 3-Iodo-5-nitropyridin-4-ol typically involves the iodination and nitration of pyridine derivatives. One common method includes the reaction of 3-nitropyridine with iodine in the presence of an oxidizing agent . The reaction conditions often require a controlled temperature and the use of solvents such as acetic acid or dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-Iodo-5-nitropyridin-4-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Common reagents used in these reactions include sodium hydride, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Iodo-5-nitropyridin-4-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Iodo-5-nitropyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the iodine atom can form halogen bonds with biological molecules . These interactions can modulate the activity of proteins and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
3-Iodo-5-nitropyridin-4-ol can be compared with other nitropyridine derivatives, such as:
5-Iodopyridin-3-ol: Similar structure but lacks the nitro group, leading to different reactivity and applications.
4-Iodo-1,5-naphthyridin-3-ol: Contains a naphthyridine ring instead of a pyridine ring, resulting in distinct chemical properties.
2-Bromo-5-iodo-3-nitropyridine:
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its specific chemical behavior and research applications .
Properties
IUPAC Name |
3-iodo-5-nitro-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN2O3/c6-3-1-7-2-4(5(3)9)8(10)11/h1-2H,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCVFNRJFRGRRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670111 | |
Record name | 3-Iodo-5-nitropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072140-97-6 | |
Record name | 3-Iodo-5-nitropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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